REACTION_CXSMILES
|
O.[F:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[OH:12])[C:6]([OH:8])=[O:7].S(Cl)(Cl)=O.[CH3:17]O>>[F:2][C:3]1[CH:4]=[C:5]([C:6]([O:8][CH3:17])=[O:7])[CH:9]=[CH:10][C:11]=1[OH:12] |f:0.1|
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
O.FC=1C=C(C(=O)O)C=CC1O
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.77 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CUSTOM
|
Details
|
the reaction liquid
|
Type
|
CONCENTRATION
|
Details
|
was entirely concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1O)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |